molecular formula C11H16N2 B15248311 3-Methyl-2-(1-methyl-2-pyrrolidinyl)pyridine

3-Methyl-2-(1-methyl-2-pyrrolidinyl)pyridine

Cat. No.: B15248311
M. Wt: 176.26 g/mol
InChI Key: VNCAJINVSUVLQL-UHFFFAOYSA-N
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Description

(+/-)-2-METHYLNICOTINE is a chiral compound that belongs to the class of alkaloids It is structurally similar to nicotine, a well-known stimulant found in tobacco

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-METHYLNICOTINE typically involves the alkylation of 2-methylpyridine with a suitable alkylating agent. One common method is the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield (+/-)-2-METHYLNICOTINE.

Industrial Production Methods

Industrial production of (+/-)-2-METHYLNICOTINE often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-METHYLNICOTINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert (+/-)-2-METHYLNICOTINE to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (+/-)-2-METHYLNICOTINE.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(+/-)-2-METHYLNICOTINE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic acetylcholine receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: (+/-)-2-METHYLNICOTINE is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (+/-)-2-METHYLNICOTINE involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including stimulation of neurotransmitter release and modulation of neuronal activity.

Comparison with Similar Compounds

(+/-)-2-METHYLNICOTINE is structurally similar to other alkaloids such as nicotine and anabasine. it exhibits unique properties that distinguish it from these compounds:

    Nicotine: While both compounds interact with nicotinic acetylcholine receptors, (+/-)-2-METHYLNICOTINE has a different binding affinity and pharmacological profile.

    Anabasine: Similar to nicotine, anabasine also interacts with nicotinic receptors, but (+/-)-2-METHYLNICOTINE has distinct chemical reactivity and biological effects.

List of Similar Compounds

  • Nicotine
  • Anabasine
  • Anatabine

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3

InChI Key

VNCAJINVSUVLQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2CCCN2C

Origin of Product

United States

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